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molecular formula C12H10N2OS B8474937 5-pyridin-3-yl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one

5-pyridin-3-yl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one

Cat. No. B8474937
M. Wt: 230.29 g/mol
InChI Key: VRHJQHBCWQMGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946260B2

Procedure details

Using analogous reaction conditions as described in Example 1, 6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one (I-7d: 80 mg, 0.5221 mmol) was reacted with 3-bromo-pyridine (99 mg, 0.6266 mmol), 1,4-dioxane (15 mL), copper iodide (9.9 mg, 0.05221 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (22.2 mg, 0.15667 mmol) and potassium phosphate (277.1 mg, 1.3054 mmol) to afford the crude product. Purification by column chromatography on silica gel (1% methanol in DCM) afforded 60 mg of the product (50% yield).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step Two
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
22.2 mg
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
277.1 mg
Type
reactant
Reaction Step Two
Quantity
9.9 mg
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[CH2:8][CH2:7][NH:6][C:5](=[O:10])[C:4]=2[CH:3]=[CH:2]1.Br[C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[N:14]1[CH:15]=[CH:16][CH:17]=[C:12]([N:6]2[CH2:7][CH2:8][C:9]3[S:1][CH:2]=[CH:3][C:4]=3[C:5]2=[O:10])[CH:13]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
S1C=CC=2C(NCCC21)=O
Step Two
Name
Quantity
99 mg
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
22.2 mg
Type
reactant
Smiles
Name
potassium phosphate
Quantity
277.1 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
9.9 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (1% methanol in DCM)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)N1C(C2=C(CC1)SC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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